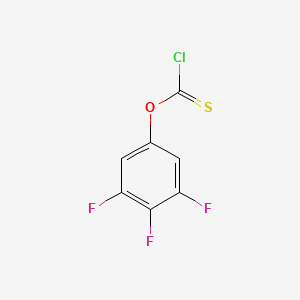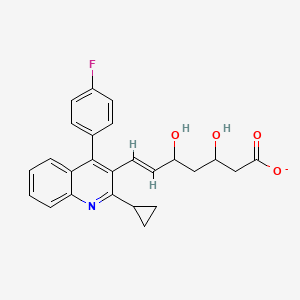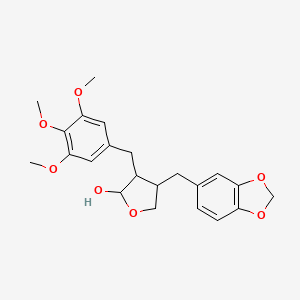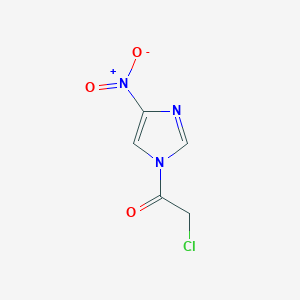![molecular formula C21H21NO4 B12091596 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the indole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the butyl group and the formation of the dioxane ring. Key reagents and conditions include:
Indole Synthesis: Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol.
Butylation: Introduction of the butyl group through alkylation reactions.
Dioxane Ring Formation: Cyclization reactions to form the dioxane ring, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may target lysosomes in cancer cells, inducing autophagy and apoptosis . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Benzo[cd]indol-2(1H)-one: A closely related compound with similar biological activities.
1-Butylbenzo[cd]indol-2(1H)-one:
Uniqueness
5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of an indole moiety and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
5-(1-butylbenzo[cd]indol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H21NO4/c1-4-5-12-22-15-11-7-9-13-8-6-10-14(16(13)15)18(22)17-19(23)25-21(2,3)26-20(17)24/h6-11H,4-5,12H2,1-3H3 |
InChIキー |
LALQDKCZCHTPEB-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C(=O)OC(OC4=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)



![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12091550.png)
![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)

![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)

![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)



